molecular formula C10H19NO B6198561 6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane, Mixture of diastereomers CAS No. 2680538-94-5

6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane, Mixture of diastereomers

Cat. No.: B6198561
CAS No.: 2680538-94-5
M. Wt: 169.3
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Description

6-(tert-butoxy)-3-azabicyclo[320]heptane, a mixture of diastereomers, is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions . The reaction conditions often involve the use of photochemistry to access new building blocks, which can be further derivatized through various transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(tert-butoxy)-3-azabicyclo[3.2.0]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-butoxy)-3-azabicyclo[320]heptane is unique due to its specific bicyclic structure and the presence of the tert-butoxy group

Properties

CAS No.

2680538-94-5

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

95

Origin of Product

United States

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